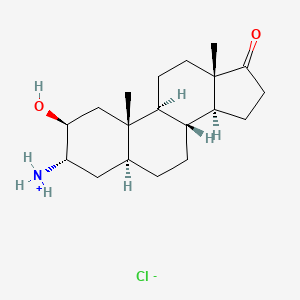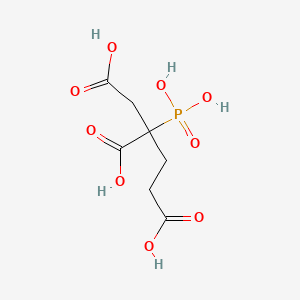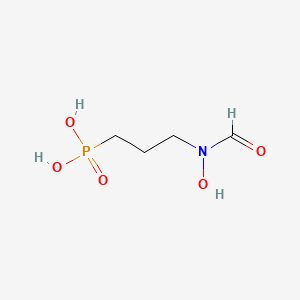
3-Oxoglycyrrhetinic acid
Overview
Description
3-Oxoglycyrrhetinic acid: is a pentacyclic triterpenoid compound derived from glycyrrhetinic acid, which is a major bioactive component of licorice root (Glycyrrhiza glabra). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxoglycyrrhetinic acid can be synthesized from glycyrrhetinic acid through oxidation reactions. The typical synthetic route involves the oxidation of glycyrrhetinic acid using reagents such as chromium trioxide in acetic acid or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound generally involves the extraction of glycyrrhetinic acid from licorice root, followed by chemical oxidation. The process includes:
- Extraction of glycyrrhetinic acid from licorice root using solvents like ethanol.
- Purification of glycyrrhetinic acid through crystallization or chromatography.
- Oxidation of glycyrrhetinic acid to this compound using suitable oxidizing agents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxoglycyrrhetinic acid can undergo further oxidation to form various derivatives.
Reduction: It can be reduced to form glycyrrhetinic acid or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Glycyrrhetinic acid.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Oxoglycyrrhetinic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, viral infections, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3-oxoglycyrrhetinic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral: Interferes with viral replication and enhances the immune response.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways
Comparison with Similar Compounds
Glycyrrhetinic acid: The parent compound from which 3-oxoglycyrrhetinic acid is derived.
Glycyrrhizic acid: Another major component of licorice root with similar pharmacological properties.
Betulinic acid: A pentacyclic triterpenoid with comparable anti-inflammatory and anticancer activities.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and therapeutic potential compared to its parent compound, glycyrrhetinic acid .
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWDYPREORDRIT-LPXJIFNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220470 | |
| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7020-50-0 | |
| Record name | 3-Oxoglycyrrhetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7020-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20β)-3,11-dioxoolean-12-en-29-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural feature of 3-Oxoglycyrrhetinic acid revealed through crystallography?
A1: Crystallographic analysis reveals that this compound molecules self-assemble into chain-like structures called catemers, primarily driven by hydrogen bonding. [, , ] This means individual molecules interact with each other, forming these chains through specific hydrogen bond interactions.
Q2: How does hydrogen bonding occur in this compound crystals?
A2: In this compound crystals, hydrogen bonds form between the carboxyl group (-COOH) of one molecule and the ketone group (C=O) of an adjacent molecule. [, ] This specific interaction, where the carboxyl group acts as a hydrogen bond donor and the ketone acts as an acceptor, leads to the formation of extended catemeric chains within the crystal lattice.
Q3: Are there variations in the hydrogen bonding patterns observed in different crystal structures of this compound?
A3: Yes, subtle variations in hydrogen bonding patterns have been observed. For instance, one study reported hydrogen bonds progressing from the carboxyl group to a ketone group located on a neighboring molecule in an adjacent unit cell. [] Another study identified hydrogen bonds forming between the carboxyl group and a ketone group on a screw-related neighboring molecule. [] These differences might lead to variations in crystal packing and potentially influence physicochemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)


![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/new.no-structure.jpg)
![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)






